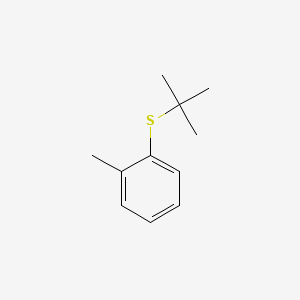
1-(tert-Butylsulfanyl)-2-methylbenzene
Vue d'ensemble
Description
1-(tert-Butylsulfanyl)-2-methylbenzene, also known as tert-Butylthiomethylbenzene, is a chemical compound that belongs to the family of aromatic compounds. It is a colorless liquid that is widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-(tert-Butylsulfanyl)-2-methylbenzene is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the thiol group. It can also act as a reducing agent in certain reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 1-(tert-Butylsulfanyl)-2-methylbenzene. However, it is known to be toxic to aquatic organisms and may cause skin irritation and respiratory problems in humans if exposed to high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(tert-Butylsulfanyl)-2-methylbenzene in lab experiments is its unique reactivity. It can be used in a wide range of organic reactions to form new compounds with unique properties. However, its toxicity and potential health hazards make it challenging to work with in the lab.
Orientations Futures
There are many potential future directions for the use of 1-(tert-Butylsulfanyl)-2-methylbenzene in scientific research. One area of interest is the development of new pharmaceuticals and agrochemicals using this compound as a precursor. Another area of interest is the study of its potential health hazards and ways to mitigate its toxicity. Additionally, there is potential for the use of 1-(tert-Butylsulfanyl)-2-methylbenzene in the development of new materials with unique properties.
Applications De Recherche Scientifique
1-(tert-Butylsulfanyl)-2-methylbenzene has various scientific research applications. It is widely used as a reagent in organic synthesis to form new compounds with unique properties. It is also used in the production of pharmaceuticals, agrochemicals, and fragrances. In addition, it is used as a precursor for the synthesis of other important compounds such as tert-butylbenzene and tert-butylphenol.
Propriétés
IUPAC Name |
1-tert-butylsulfanyl-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-9-7-5-6-8-10(9)12-11(2,3)4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLBLSLTYWIYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butylsulfanyl)-2-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



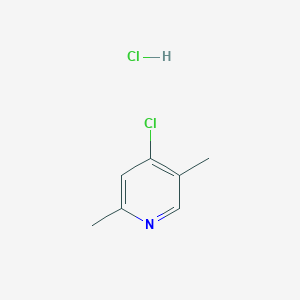
![Methyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B3266200.png)
![Methyl[1-(4-methylphenyl)ethyl]amine](/img/structure/B3266206.png)

![5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B3266224.png)
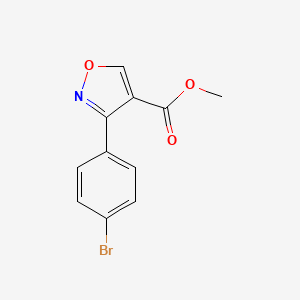
![2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B3266230.png)
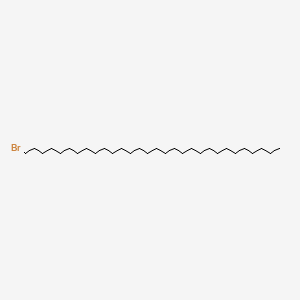
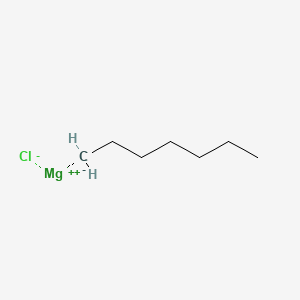
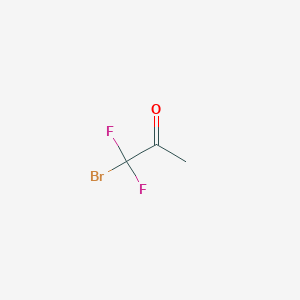
![3,6-Diazabicyclo[3.1.1]heptane](/img/structure/B3266259.png)
![3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3266283.png)

![5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole](/img/structure/B3266295.png)